3-(Trifluoromethyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

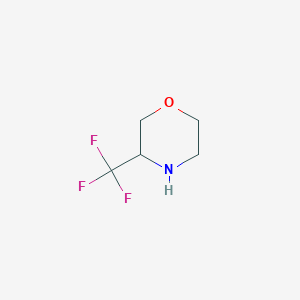

3-(Trifluoromethyl)morpholine is a heterocyclic organic compound characterized by the presence of a morpholine ring substituted with a trifluoromethyl group at the third position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)morpholine typically involves the introduction of the trifluoromethyl group into the morpholine ring. One common method is the reaction of morpholine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of palladium-catalyzed cross-coupling reactions has been explored to introduce the trifluoromethyl group into the morpholine ring with high selectivity and yield .

化学反応の分析

Substitution Reactions

The trifluoromethyl group and morpholine ring positions participate in substitution reactions, often guided by the -CF₃ group’s inductive effects.

Nucleophilic Substitution

-

Cyanation : Hemiaminal intermediates of morpholine derivatives undergo substitution with trimethylsilyl cyanide (TMSCN) to yield cyano derivatives. For example, in diastereoselective syntheses, hemiaminal 3a' reacts with TMSCN to form trans-cyanated products, stabilized by pseudo A(1,3) strain minimization .

-

Halogenation : The -CF₃ group directs electrophilic substitution to meta positions. Halogenation reactions (e.g., bromination) proceed under mild conditions, leveraging the electron-deficient ring .

Oxidative Substitution

-

Radical Pathways : Radical trifluoromethylation reagents like CF₃I or Langlois’ reagent (CF₃SO₂Na) generate CF₃● radicals. These radicals participate in Markovnikov additions to alkenes, though 3-(trifluoromethyl)morpholine itself may act as a substrate in radical-mediated functionalization .

Oxidation and Reduction

The morpholine ring and substituents undergo redox transformations.

Oxidation

-

Ring Oxidation : The morpholine oxygen stabilizes oxidation intermediates. For example, oxidation with KMnO₄ yields sulfoxides or ketones, depending on conditions .

-

Side-Chain Oxidation : The -CF₃ group resists oxidation, but adjacent methyl groups (if present) can oxidize to carboxylic acids under strong conditions .

Reduction

-

Ring Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the morpholine ring to piperidine derivatives, though steric effects from -CF₃ may slow reactivity .

-

Functional Group Reduction : Hemiaminal reduction with Et₃SiH and BF₃·Et₂O converts intermediates to saturated morpholines, preserving the -CF₃ group .

Radical Reactions

The -CF₃ group enhances stability of adjacent radical intermediates.

Ring-Opening and Functionalization

The morpholine ring can undergo controlled cleavage or derivatization.

Ring-Opening

-

Acid-Catalyzed Hydrolysis : Strong acids (HCl, H₂SO₄) open the ring to form amino alcohols, with the -CF₃ group stabilizing carbocation intermediates .

-

Nucleophilic Attack : Grignard reagents or organolithium compounds attack the oxygen-adjacent carbon, yielding open-chain amines .

Cycloaddition

-

Diels-Alder Reactions : The electron-deficient ring participates as a dienophile, forming bicyclic adducts with electron-rich dienes .

Comparative Reactivity with Analogues

The -CF₃ group imparts distinct reactivity compared to non-fluorinated morpholines:

| Feature | This compound | Non-Fluorinated Morpholine |

|---|---|---|

| Lipophilicity | ↑ (logP ~1.8) | ↓ (logP ~0.5) |

| Oxidation Resistance | High | Moderate |

| Radical Stability | Stabilizes adjacent radicals | Low stabilization |

科学的研究の応用

Pharmaceutical Development

3-(Trifluoromethyl)morpholine serves as a key intermediate in synthesizing pharmaceuticals, particularly drugs targeting neurological disorders . For instance, morpholine-containing compounds have been instrumental in developing antiemetic therapies . Aprepitant, a morpholine-containing drug, was the first approved oral treatment for chemotherapy-induced nausea and vomiting (CINV) . The morpholine ring acts as a scaffold, directing interacting arms to the correct positions for effective binding with neurokinin receptors . Specifically, it is used as an intermediate in the synthesis of drugs targeting neurokinin receptors.

Agrochemical Formulations

This compound is also utilized in agrochemical formulations to enhance the efficacy of pesticides and herbicides by improving their absorption and stability .

Material Science

This compound is explored for its potential in developing advanced materials, including polymers with enhanced thermal and chemical resistance . Fluorinated molecules, like (3R)-3-(Trifluoromethyl)morpholine, can influence properties such as hydrophobicity and self-assembly, making them useful in developing new materials.

Biochemical Research

Due to its unique structural properties, this compound plays a role in biochemical assays and studies, especially in understanding receptor interactions and enzyme activities .

Fluorine Chemistry

The trifluoromethyl group introduces distinct advantages in medicinal chemistry, allowing modifications that can improve the pharmacokinetic properties of drug candidates . The trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs.

Asymmetric Catalysis

The (3R) configuration of this compound suggests its potential as a ligand for asymmetric catalysts, which are crucial in organic synthesis for creating enantiopure molecules essential for many drugs and pharmaceuticals. The trifluoromethyl group can also influence the electronic properties of the molecule, potentially affecting its catalytic activity.

Case Study: 1-[3-(trifluoromethyl)benzyl]urea (BPU) as an Anticancer Drug

1-[3-(trifluoromethyl)benzyl]urea, or BPU, is a novel pyrazine derivative, has shown promise as an anticancer agent . Studies indicate that BPU effectively inhibits cell proliferation and exhibits minimal toxicity against noncancerous cells, suggesting its potential as a relatively safe anticancer drug .

Other potential applications

- Antimicrobial Efficacy Some trifluoromethylphenyl compounds demonstrate significant inhibition of E. coli growth.

- Reagent in Organic Synthesis Used particularly in the formation of sulfonamide and sulfonate ester derivatives.

- Enzyme Inhibition and Protein Modification Due to its ability to form stable sulfonamide bonds.

作用機序

The mechanism of action of 3-(Trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

類似化合物との比較

Morpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

3-(Trifluoromethyl)pyridine: Another trifluoromethyl-substituted heterocycle with distinct reactivity and applications.

Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group, used in different contexts.

Uniqueness: 3-(Trifluoromethyl)morpholine is unique due to the combination of the morpholine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

生物活性

3-(Trifluoromethyl)morpholine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a morpholine ring with a trifluoromethyl group at the third carbon position. The molecular formula is C5H8F3N, and its structure enhances lipophilicity and metabolic stability, which are crucial for drug development. The trifluoromethyl group is known to influence electronic properties, making it a valuable modification in drug design.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmaceutical agent. Key findings include:

- Medicinal Chemistry Applications : The compound's trifluoromethyl substitution may enhance the efficacy of drugs by improving their pharmacokinetic profiles. For instance, fluorinated compounds often exhibit increased metabolic stability and bioavailability .

- Inhibition Studies : Research indicates that the presence of the trifluoromethyl group can significantly enhance the potency of compounds against specific biological targets. For example, SAR (Structure-Activity Relationship) studies have shown that trifluoromethyl-substituted compounds can increase inhibition rates compared to non-fluorinated analogs .

Data Table: Comparison of Morpholine Derivatives

| Compound Name | Structure Type | Unique Feature | Biological Activity |

|---|---|---|---|

| This compound | Saturated heterocycle | Trifluoromethyl substitution at C3 | Potential anticancer activity |

| 2,6-Difluoromorpholine | Saturated heterocycle | Contains two fluorine atoms | Enhanced receptor binding |

| 4-Trifluoromethylmorpholine | Saturated heterocycle | Trifluoromethyl substitution at C4 | Improved pharmacological properties |

| (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine | Complex morpholine derivative | Additional phenyl groups enhancing specificity | Targeted cancer therapy applications |

Case Studies

- Anticancer Activity : A study evaluated various morpholine derivatives for their anticancer properties against non-small cell lung carcinoma (NSCLC) cell lines. The results indicated that derivatives with trifluoromethyl groups displayed significant cytotoxicity, with IC50 values ranging from 1.48 to 47.02 µM . This suggests that this compound could be a promising candidate for further development in cancer therapeutics.

- Receptor Binding Studies : Another investigation focused on the binding affinity of trifluoromethyl-substituted morpholines to specific receptors involved in cancer progression. The results demonstrated enhanced binding characteristics compared to their non-fluorinated counterparts, indicating that the trifluoromethyl group plays a critical role in receptor interactions .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Fluorination : Utilizing trifluoromethylating agents such as trifluoromethylsilane or sodium trifluoroacetate to introduce the trifluoromethyl group into the morpholine structure.

- Chiral Auxiliary Methods : Employing chiral auxiliaries in asymmetric synthesis to produce enantiopure forms of the compound, which may exhibit different biological activities.

特性

IUPAC Name |

3-(trifluoromethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-10-2-1-9-4/h4,9H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLADYDPROMQLCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。